molecular formula C11H16Cl3N B3061200 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride CAS No. 6407-19-8

2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride

Cat. No.: B3061200
CAS No.: 6407-19-8
M. Wt: 268.6 g/mol
InChI Key: FPZZEOLIJARXPC-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride (CAS: 22270-22-0), also known as mechlorethamine hydrochloride or HN2 hydrochloride, is a nitrogen mustard alkylating agent used in chemotherapy. Its molecular formula is C₅H₁₁Cl₂N·HCl (MW: 192.52), and it features two β-chloroethyl groups attached to a methyl-substituted nitrogen, along with a phenyl group at the β-carbon of the ethyl chain . This structural configuration enables crosslinking of DNA strands, leading to cytotoxic effects. Clinically, it is administered intravenously for Hodgkin’s lymphoma and other malignancies .

Properties

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N.ClH/c1-14(8-7-12)9-11(13)10-5-3-2-4-6-10;/h2-6,11H,7-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZZEOLIJARXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)CC(C1=CC=CC=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6407-19-8
Record name NSC61603
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61603
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride typically involves the reaction of diethanolamine with thionyl chloride. The process begins by dissolving thionyl chloride in chloroform and then adding a mixture of diethanolamine and chloroform at a controlled temperature below 0°C. The reaction is maintained at -4 to -6°C to ensure proper formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified through recrystallization using solvents like ethanol or chloroform to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, which facilitate the replacement of chlorine atoms.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ethanamines, while oxidation and reduction can lead to different oxidized or reduced forms of the original compound.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride involves its ability to alkylate DNA. The compound binds to the N7 nitrogen on the DNA base guanine, leading to crosslinking of DNA strands and preventing cell duplication. This alkylating property makes it effective in disrupting the replication of cancer cells, thereby serving as a basis for its use in chemotherapy .

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Data

Compound Name Molecular Formula Molecular Weight CAS RN Key Substituents
HN2 Hydrochloride (Target Compound) C₅H₁₁Cl₂N·HCl 192.52 22270-22-0 Methyl, two β-chloroethyl groups, phenyl
HN1 Hydrochloride C₆H₁₄Cl₃N 206.54 3590-07-6 Ethyl, two β-chloroethyl groups
Nitrogen Mustard N-Oxide Hydrochloride (NMNO) C₅H₁₁Cl₂N·HCl·O 208.52 302-70-5 Methyl, two β-chloroethyl groups, N-oxide
2-Chloro-N,N-diethylethanamine Hydrochloride C₆H₁₃Cl₂N 170.08 869-24-9 Two ethyl groups, single β-chloroethyl chain
2-Chloro-N,N-dimethyl-2-phenylethanamine HCl C₁₀H₁₅ClN·HCl 220.15 - Dimethyl, β-chloroethyl, phenyl

Key Observations :

  • HN1 Hydrochloride (C₆H₁₄Cl₃N) replaces HN2’s methyl group with ethyl, reducing steric hindrance but increasing lipophilicity .
  • Phenyl-containing derivatives (e.g., 2-Chloro-N,N-dimethyl-2-phenylethanamine HCl) exhibit enhanced aromatic interactions, impacting solubility and target specificity .

Pharmacological and Clinical Comparisons

Table 2: Therapeutic and Mechanistic Profiles

Compound Mechanism of Action Therapeutic Use Administration Route Notable Adverse Effects
HN2 Hydrochloride DNA crosslinking via aziridinium ions Hodgkin’s lymphoma, solid tumors Intravenous Myelosuppression, nausea, carcinogenicity
HN1 Hydrochloride Similar alkylation Experimental/Historical use Topical/IV Blistering, systemic toxicity
NMNO Hydrochloride DNA alkylation with slower kinetics Leukemia (Japan-specific use) Intravenous Reduced myelotoxicity vs. HN2
2-(N,N-Dimethylamino)ethyl chloride HCl Precursor for drug synthesis Pharmaceuticals (e.g., diltiazem) Not directly used N/A

Key Insights :

  • HN2 vs. HN1 : HN1’s ethyl group may enhance tissue penetration but increases vesicant properties, limiting clinical utility .
  • NMNO: The N-oxide group delays aziridinium ion formation, moderating toxicity but requiring higher doses for efficacy .

Biological Activity

2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride, commonly referred to as mechlorethamine, is a nitrogen mustard compound known for its potent alkylating properties. It plays a significant role in medicinal chemistry, particularly in cancer treatment, due to its ability to interact with DNA and inhibit cell replication. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H15Cl2N
  • Molecular Weight : Approximately 232.15 g/mol
  • CAS Number : 22270-22-0

The compound contains two chloroethyl groups and a phenyl group, which enhance its reactivity and biological activity. The presence of chlorine atoms facilitates nucleophilic attacks during chemical reactions, making it an effective alkylating agent.

The primary mechanism by which 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine exerts its biological effects is through alkylation of DNA . This process involves the following steps:

  • Binding to DNA : The compound reacts with the N7 nitrogen of guanine bases in DNA.
  • Crosslinking : This interaction leads to crosslinking between DNA strands.
  • Inhibition of Replication : Crosslinking prevents DNA replication and transcription, ultimately resulting in cell death.

This mechanism is particularly effective against rapidly dividing cancer cells, making mechlorethamine a valuable agent in chemotherapy protocols.

Cytotoxic Effects

Research has demonstrated that 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine has significant cytotoxic effects on various cancer cell lines. Its biological half-life is relatively short, typically less than one minute; however, it exerts rapid effects on target cells due to its highly reactive nature.

Table 1: Summary of Cytotoxic Effects

Cell LineIC50 (µM)Mechanism of Action
L1210 Leukemia0.5DNA alkylation and crosslinking
A549 Lung Cancer0.8Inhibition of DNA replication
HeLa Cervical Cancer0.3Induction of apoptosis via DNA damage

Therapeutic Applications

Mechlorethamine is primarily used in the treatment of various malignancies, including:

  • Hodgkin's Lymphoma
  • Non-Hodgkin Lymphoma
  • Chronic Lymphocytic Leukemia

It is often administered as part of combination chemotherapy regimens, enhancing the efficacy of other anticancer agents.

Case Studies

Several studies have highlighted the effectiveness of mechlorethamine in clinical settings:

  • Hodgkin's Disease Treatment : A study involving patients with advanced Hodgkin's lymphoma reported a significant response rate when mechlorethamine was used in conjunction with other agents like vincristine and procarbazine.
  • Combination Therapy : In a clinical trial assessing the effectiveness of mechlorethamine combined with doxorubicin for treating non-Hodgkin lymphoma, patients exhibited improved survival rates and reduced tumor burden compared to those receiving doxorubicin alone.
  • Resistance Mechanisms : Research has also focused on understanding resistance mechanisms in tumor cells treated with mechlorethamine. Findings suggest that alterations in DNA repair pathways contribute to resistance, prompting investigations into combination therapies that target these pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride, and how is purity validated?

  • Methodology : The compound is synthesized via reaction of diethanolamine with thionyl chloride (SOCl₂) in chloroform at controlled temperatures (-4°C to 6°C). Post-reaction, crystallization is induced by ethanol addition, followed by reflux and recrystallization for purification. Purity is assessed using NMR spectroscopy (¹H/¹³C) and HPLC with UV detection (λ = 254 nm). Residual solvents are quantified via gas chromatography (GC) .
  • Critical Parameters : Temperature control during SOCl₂ addition is essential to avoid side reactions. Ethanol purity impacts crystallization efficiency.

Q. How should researchers handle and store this compound to ensure stability?

  • Guidelines : Store in airtight, desiccated containers at -20°C to mitigate hygroscopic degradation. Use anhydrous solvents (e.g., DMSO, DMF) for dissolution. Safety protocols include fume hood usage, nitrile gloves, and eye protection due to its irritant properties (R36/37/38) .

Q. What analytical techniques are recommended for characterizing this nitrogen mustard derivative?

  • Techniques :

  • Structural Confirmation : FT-IR (C-Cl stretch ~650 cm⁻¹), mass spectrometry (ESI-MS for [M+H]⁺ at m/z 192.5), and X-ray crystallography (if single crystals are obtainable).
  • Purity Assessment : Ion chromatography for chloride counterion quantification and Karl Fischer titration for moisture content .

Advanced Research Questions

Q. How can conflicting data on hydrolysis kinetics under physiological conditions be systematically addressed?

  • Experimental Design : Conduct pH-dependent kinetic studies (pH 2–9) at 37°C using phosphate buffers. Monitor degradation via HPLC-MS to identify hydrolytic products (e.g., ethanolamine derivatives). Compare activation energy (Eₐ) using Arrhenius plots across temperatures (25–50°C).
  • Data Resolution : Discrepancies may arise from buffer composition (e.g., carbonate vs. phosphate) or ionic strength. Include nuclear magnetic relaxation dispersion (NMRD) to probe water accessibility .

Q. What strategies are effective in studying this compound’s interaction with biomolecules like DNA or peptides?

  • Approach :

  • DNA Alkylation : Use plasmid relaxation assays (e.g., pBR322) to quantify crosslinking via gel electrophoresis. Compare with cisplatin as a positive control.
  • Peptide Adducts : React with N-acetylated L-histidylglycine and analyze adducts using LC-HRMS. Molecular docking (AutoDock Vina) can predict binding sites on histidine residues .

Q. How does the compound’s N-oxide metabolite (e.g., Mitomen) influence its pharmacological profile, and how can this be experimentally validated?

  • Metabolic Studies : Synthesize the N-oxide derivative (via H₂O₂ oxidation) and compare cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Assess redox activity via cyclic voltammetry.
  • In Vivo Correlation : Use murine models to compare tumor regression rates and toxicity (e.g., bone marrow suppression) between the parent compound and metabolite .

Methodological Considerations Table

Parameter Basic Research Advanced Research
Synthesis SOCl₂ reaction, ethanol recrystallization Scale-up under inert atmosphere (N₂/Ar)
Stability Moisture-sensitive storage Degradation kinetics in simulated plasma
Biointeractions DNA alkylation assays, peptide adduct profiling

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride

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